molecular formula C17H14N2OS B3016682 N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide CAS No. 314768-41-7

N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B3016682
CAS No.: 314768-41-7
M. Wt: 294.37
InChI Key: AVNHLGOIGSJODA-UHFFFAOYSA-N
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Description

N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a benzyl group and a pyridin-2-yl substituent on the amide nitrogen. Thiophene carboxamides are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and receptor antagonism . The compound’s structure combines a planar thiophene ring with a pyridine moiety, creating a conformationally restricted scaffold. Crystallographic studies of related compounds reveal key torsion angles (e.g., ~77.79° dihedral angle between thiophene and pyridine rings) and hydrogen-bonding networks that stabilize the crystal lattice .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-pyridin-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-17(15-9-6-12-21-15)19(16-10-4-5-11-18-16)13-14-7-2-1-3-8-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNHLGOIGSJODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with pyridin-2-ylamine and benzyl chloride. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Chemistry :
    • Acts as a building block for synthesizing more complex organic molecules.
    • Its unique structure allows for the development of novel materials with specific electronic or optical properties.
  • Biology :
    • Investigated for potential antimicrobial properties against various bacterial strains.
    • Shows promise in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Medicine :
    • Explored as a therapeutic agent, particularly in cancer therapy where it may induce apoptosis in cancer cells by activating caspase pathways.
    • Preliminary studies indicate its potential effectiveness against resistant bacterial strains, suggesting a role in developing new antibiotics.
  • Industry :
    • Utilized in the development of novel materials with applications in electronics and photonics due to its specific properties.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

  • Cancer Therapy :
    • A study demonstrated that N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide could induce apoptosis in cancer cells, supporting its role as a pro-apoptotic agent.
  • Inflammatory Diseases :
    • Research indicated that the compound effectively reduced inflammation markers in animal models, suggesting its potential use in chronic inflammatory disease treatments.
  • Antibacterial Formulations :
    • Investigations into topical antibacterial formulations containing this compound showed promising results in preclinical trials, particularly against antibiotic-resistant strains.

Mechanism of Action

The mechanism of action of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural Features and Conformational Analysis

Compound Name Key Structural Differences Dihedral Angle (Thiophene vs. Heterocycle) Hydrogen Bonding Patterns Reference
N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide Pyridin-2-ylmethyl substituent (no benzyl group) 77.79° Inversion dimers via N–H⋯N and C–H⋯O
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide Pyrazine ring (vs. pyridine) + aryl substituent Not reported Not characterized
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide Pyridazine + dioxolane + thioether linkage Not reported Likely complex due to multiple H-bond donors/acceptors
5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide Chlorine substituent + pyrazole-ethyl chain Not reported Not characterized

Key Observations :

  • Pyridine vs.
  • Substituent Effects : Chlorine () and benzodioxolane () groups may enhance lipophilicity or metabolic stability. Benzyl groups in the target compound could improve membrane permeability compared to smaller substituents.

Physicochemical and Spectroscopic Properties

Compound Name Molecular Weight (g/mol) Key NMR Signals (δ, ppm) HRMS Data Reference
N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide ~329.4 (estimated) Not explicitly reported Not available
3-(phenylthio)-N-(2-(pyridin-2-yl)propan-2-yl)benzo[b]thiophene-2-carboxamide 506.15 13C NMR: 166.03 (C=O), 147.32 (pyridine) HRMS: 506.1491 (calc. 506.1487)
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide 414.5 Not reported Not available

Key Observations :

  • Spectroscopic Trends : Carboxamide carbonyl signals in 13C NMR typically appear near δ 166 ppm, as seen in . Pyridine ring carbons resonate between δ 120–150 ppm.
  • Mass Accuracy : High-resolution mass spectrometry (HRMS) data for the benzo[b]thiophene analog shows minimal error (0.0004 Da), confirming synthetic accuracy .

Biological Activity

N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, potential therapeutic applications, and mechanisms of action based on recent research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : The compound exhibits activity against several bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Research suggests it may reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate its potential in inhibiting cancer cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways critical for disease progression. For example, it has been shown to affect angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs) .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria. The results indicated that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with the following activity indices:

Bacterial StrainActivity Index (%)
Staphylococcus aureus83.3
Bacillus subtilis82.6
Escherichia coli64.0
Pseudomonas aeruginosa86.9

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anti-inflammatory Activity

In an investigation of anti-inflammatory properties, this compound was tested in animal models for its ability to reduce paw edema and body weight loss induced by inflammation. The compound showed comparable efficacy to standard anti-inflammatory drugs such as aspirin, indicating its potential use in treating inflammatory conditions .

Anticancer Properties

The anticancer potential of this compound was assessed through its effects on various cancer cell lines. The compound exhibited notable cytotoxicity against leukemia (HL-60), colon (HCT-15), and renal (UO-31) cancer cell lines. The IC50 values were recorded as follows:

Cell LineIC50 Value (μM)
HL-6010.32
HCT-156.62
UO-317.69

These results highlight the compound's potential as a therapeutic agent in oncology .

Case Studies and Applications

Several case studies have explored the applications of this compound in drug development:

  • Cancer Therapy : A study demonstrated that the compound could induce apoptosis in cancer cells by activating caspase pathways, suggesting its role as a pro-apoptotic agent .
  • Inflammatory Diseases : Another study indicated that the compound effectively reduced markers of inflammation in vivo, supporting its development as a treatment for chronic inflammatory diseases .
  • Antibacterial Formulations : Research has also focused on formulating this compound into topical antibacterial agents, showing promising results in preclinical trials .

Q & A

Q. What are the standard synthetic routes for N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide?

The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting thiophene-2-carbonyl chloride with N-benzyl-2-aminopyridine in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. For example, analogous thiophene carboxamide derivatives are synthesized by refluxing equimolar quantities of acyl chloride and amine precursors for 1 hour, followed by solvent evaporation to obtain crystalline products . Optimization may require inert atmospheres or catalysts to improve yield.

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • NMR spectroscopy : Proton and carbon NMR identify functional groups and confirm substitution patterns. For instance, pyridyl protons resonate at δ ~8.5–7.5 ppm, while thiophene protons appear at δ ~7.3–6.8 ppm .
  • X-ray crystallography : Determines molecular geometry, dihedral angles (e.g., 77.79° between thiophene and pyridine rings), and hydrogen-bonding networks .
  • Elemental analysis and mass spectrometry verify purity and molecular weight .

Q. What safety precautions are critical during experimental handling?

  • Use local exhaust ventilation to avoid inhalation of dust/particulates.
  • Wear nitrile gloves , safety goggles, and lab coats to prevent skin/eye contact.
  • Store in sealed containers away from oxidizers at controlled temperatures (20–25°C) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

The crystal lattice is stabilized by non-classical hydrogen bonds (e.g., N–H⋯N and C–H⋯O) and π-π stacking between aromatic rings. In N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide, inversion dimers form via N–H⋯N bonds (R₂²(10) motif), while C–H⋯O interactions propagate chains along the [010] axis. These interactions dictate solubility and stability, critical for crystallinity in pharmaceutical formulations .

Q. How can structural data contradictions (e.g., bond lengths, angles) be resolved?

  • Refinement software : Use SHELXL for high-resolution small-molecule refinement. For example, SHELXL’s robust algorithms handle twinned data and anisotropic displacement parameters, reducing systematic errors .
  • Comparative analysis : Cross-validate with analogous structures (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) to identify outliers in C–S or C–O bond lengths .

Q. What experimental designs are optimal for studying its bioactivity (e.g., receptor modulation)?

  • In vitro assays : Screen for nicotinic acetylcholine receptor (nAChR) modulation using electrophysiology or fluorescence-based methods. For example, thiophene carboxamides like Br-PBTC act as positive allosteric modulators (PAMs) by enhancing agonist-evoked currents .
  • Structure-activity relationship (SAR) studies : Modify substituents on the benzyl or pyridyl groups to assess impacts on binding affinity .

Q. How does the compound’s electronic structure influence its pharmacological properties?

The thiophene ring contributes electron-rich regions for π-π interactions, while the pyridyl nitrogen enables hydrogen bonding with biological targets. Computational methods (DFT, molecular docking) can map electrostatic potentials and predict binding modes to enzymes or receptors .

Methodological Considerations

Q. What techniques validate synthetic intermediates during multi-step synthesis?

  • Thin-layer chromatography (TLC) monitors reaction progress.
  • High-performance liquid chromatography (HPLC) (≥98% purity) ensures intermediate quality .

Q. How to troubleshoot low crystallinity in X-ray diffraction studies?

  • Optimize solvent systems (e.g., acetonitrile/ethanol mixtures) for slow evaporation.
  • Use SHELXD for phase determination in cases of weak diffraction or twinning .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Standardize synthetic protocols (e.g., reaction time, temperature).
  • Pre-screen batches via LC-MS to confirm consistent molecular weight and impurity profiles .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities?

  • Dose-response curves : Ensure assays use identical concentrations (e.g., 1–100 µM).
  • Control experiments : Verify target specificity using knockout models or competitive antagonists .

Q. Why might NMR spectra vary between research groups?

  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton resonances.
  • Tautomerism : The amide group may exhibit rotameric forms, altering splitting patterns .

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